N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine
Description
N,7-Dimethylpyrido[2,3-d]pyrimidin-2-amine (CAS: 1454682-78-0) is a heterocyclic compound featuring a fused pyridine-pyrimidine core. Its molecular formula is C₉H₁₁N₅, with an average mass of 189.22 g/mol (derived from structural analogs in ). The compound is characterized by methyl substituents at the N- and 7-positions of the pyrido[2,3-d]pyrimidine scaffold.
Synthesis: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves reductive amination and alkylation steps. For example, pyrido[2,3-d]pyrimidine-2,4-diamines can be synthesized via condensation of 2,4,6-triaminopyrimidine with nitro-malonaldehyde, followed by reduction and N-methylation using formaldehyde and sodium cyanoborohydride ().
Properties
IUPAC Name |
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7-5-11-9(10-2)13-8(7)12-6/h3-5H,1-2H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGYYWQDCFNVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC=C2C=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable methylating agent, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Amine Position
The primary amine at position 2 exhibits nucleophilic character, enabling reactions with electrophilic reagents. For example:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide or benzyl bromide) in the presence of a base (K₂CO₃ or NaH) yields N-alkyl derivatives .
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Acylation : Reacting with acetyl chloride or benzoyl chloride under anhydrous conditions produces N-acyl derivatives .
Example Reaction
Electrophilic Aromatic Substitution
The pyrido[2,3-d]pyrimidine core undergoes electrophilic substitution at activated positions (e.g., C-5 and C-6). Key reactions include:
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Halogenation : Iodination at C-5 using N-iodosuccinimide (NIS) in acetic acid introduces iodine for subsequent cross-coupling reactions .
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Nitration : Nitration with HNO₃/H₂SO₄ occurs at C-5 or C-6, depending on directing effects of substituents .
Table 1: Electrophilic Substitution Reactions
| Position | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C-5 | NIS, AcOH | 5-Iodo-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine | 85–90 | |
| C-6 | HNO₃/H₂SO₄ | 6-Nitro-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine | 70–75 |
Cross-Coupling Reactions
The iodinated derivative (Table 1) serves as a substrate for palladium-catalyzed cross-coupling:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ yields 5-aryl derivatives .
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Heck Coupling : Alkenes (e.g., styrene) couple at C-5 to form vinyl-substituted analogs .
Example Reaction
Condensation Reactions
The amine group participates in condensation with carbonyl compounds:
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Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) in ethanol forms imine-linked derivatives .
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Heterocyclization : Condensation with β-ketoesters or malononitrile yields fused polycyclic systems (e.g., pyrido[2,3-d]pyrimidines annulated with pyrazole or triazole) .
Table 2: Condensation Reactions
Oxidation and Reduction
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Oxidation : The methyl group at N-7 is resistant to oxidation, but the C-5/C-6 double bond can be epoxidized using m-CPBA .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a dihydro derivative, altering aromaticity and reactivity .
Example Reaction
Biological Activity Correlations
Derivatives of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine show promise as:
Scientific Research Applications
Biological Activities
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine exhibits a wide range of biological activities that make it a valuable scaffold in drug development:
- Anticancer Activity : Compounds within this class have been identified as potent inhibitors of various cancer cell lines. They target key pathways involved in tumor growth and proliferation, such as tyrosine kinases and cyclin-dependent kinases. For instance, studies have shown that certain derivatives can inhibit BCR-ABL kinase, which is crucial in chronic myeloid leukemia .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its derivatives have been synthesized to enhance antimicrobial activity, particularly against gram-positive and gram-negative bacteria .
- Anti-inflammatory Effects : Research indicates that pyrido[2,3-d]pyrimidines can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Some derivatives have shown comparable potency to established anti-inflammatory drugs like indomethacin .
Synthesis and Derivatives
The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance biological activity. Recent studies have focused on:
- Molecular Modifications : By altering substituents at specific positions on the pyrido[2,3-d]pyrimidine scaffold, researchers have developed compounds with improved selectivity and potency against targeted diseases .
- Hybrid Compounds : Combining the pyrido[2,3-d]pyrimidine structure with other pharmacophores has resulted in hybrid molecules that exhibit synergistic effects against multiple biological targets .
Case Study 1: Antitumor Agents
A series of N-substituted pyrido[2,3-d]pyrimidines were evaluated for their anticancer properties. One study reported that a specific derivative inhibited cell proliferation in breast cancer models by inducing apoptosis through the activation of caspase pathways . The compound also showed low toxicity towards normal cells, indicating a favorable therapeutic index.
Case Study 2: Antimicrobial Agents
In another study, a library of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amines was screened against various pathogens. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) values comparable to existing antibiotics . The structure-activity relationship (SAR) analysis revealed that electron-donating groups at specific positions enhanced antimicrobial efficacy.
Mechanism of Action
The mechanism of action of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Core Scaffold Variations
- Pyrido[2,3-d]pyrimidine vs. In contrast, pyrrolo analogs (e.g., 4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine) contain a five-membered pyrrole ring, improving solubility and metabolic stability . Biological Impact: Pyrrolo scaffolds are preferred for antiparasitic and antiviral activities due to better membrane permeability, while pyrido derivatives show promise in kinase inhibition and cardiovascular applications .
Substituent Effects
- Methyl Groups: N,7-dimethyl substitution in pyrido derivatives may enhance lipophilicity and target binding. For example, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine achieved sustained antihypertensive effects in rats via vasodilation . In pyrrolo analogs, 4,6-dimethyl substitution () significantly improved Trypanosoma cruzi inhibition compared to non-methylated counterparts .
Halogen and Aryl Groups :
- Chlorine or aryl substituents at position 6 (e.g., 6-Cl in pyrrolo derivatives) often increase potency by forming halogen bonds with targets. For instance, 6-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine serves as a key intermediate in synthesizing Mer/Axl kinase inhibitors .
Biological Activity
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyridopyrimidine class of compounds, which are characterized by a fused pyridine and pyrimidine ring system. This structural configuration is known to enhance biological activity by allowing for better interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antitumor Activity
- Mechanism : The compound exhibits potent inhibitory effects against various kinases involved in cancer cell signaling pathways. In particular, it has shown significant inhibition against tyrosine kinases (TKs) and phosphatidylinositol-3 kinase (PI3K), which are critical for tumor growth and survival.
- Case Study : In a study involving five different cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects against these cells .
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Antibacterial Activity
- Mechanism : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Research Findings : Compounds structurally related to this compound were found to exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) in the micromolar range .
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Anti-inflammatory Effects
- Mechanism : The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory prostaglandins.
- Study Results : In vivo studies demonstrated that derivatives of this compound showed up to 60% edema inhibition in rat models at a dose of 10 mg/kg .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridopyrimidine scaffold can significantly alter its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at N7 | Increased potency against TKs |
| Alterations to the aromatic ring | Enhanced antibacterial properties |
| Variations in side chains | Improved anti-inflammatory effects |
Case Studies and Research Findings
- Antitumor Efficacy
- Antibacterial Screening
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
